1-[2-(Propan-2-yloxy)ethanesulfonyl]piperazine
Overview
Description
1-[2-(Propan-2-yloxy)ethanesulfonyl]piperazine is a chemical compound with the molecular formula C9H20N2O3S. It is known for its applications in various scientific research fields, particularly in biological and biochemical research. This compound is a zwitterionic buffer with a pKa of 7.5, making it effective at physiological pH.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Propan-2-yloxy)ethanesulfonyl]piperazine involves the reaction of piperazine with 2-(propan-2-yloxy)ethanesulfonyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a proton acceptor, facilitating the formation of the desired product. The reaction is carried out under controlled temperature conditions to ensure the stability of the intermediate and final products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
1-[2-(Propan-2-yloxy)ethanesulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or alcohols; reactions are conducted under mild to moderate temperatures.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonyl hydrides.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
1-[2-(Propan-2-yloxy)ethanesulfonyl]piperazine is widely used in scientific research due to its buffering capacity and stability. Some of its applications include:
Chemistry: Used as a buffer in various chemical reactions to maintain pH stability.
Biology: Employed in cell culture media to provide a stable pH environment for cell growth.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the formulation of pharmaceuticals and biochemical assays.
Mechanism of Action
The mechanism of action of 1-[2-(Propan-2-yloxy)ethanesulfonyl]piperazine involves its ability to act as a buffer, maintaining a stable pH in various environments. It interacts with hydrogen ions, either accepting or donating them to maintain equilibrium. This property is particularly useful in biological systems where pH stability is crucial for enzymatic activities and cellular functions .
Comparison with Similar Compounds
1-[2-(Propan-2-yloxy)ethanesulfonyl]piperazine can be compared with other similar compounds such as:
2-(2-Propyn-1-yloxy)ethanesulfonyl fluoride: Similar in structure but differs in its fluoride group, which imparts different reactivity and applications.
Ethenesulfonyl fluoride: Another sulfonyl fluoride compound with distinct chemical properties and uses.
The uniqueness of this compound lies in its zwitterionic nature and effective buffering capacity at physiological pH, making it particularly valuable in biological and biochemical research.
Properties
IUPAC Name |
1-(2-propan-2-yloxyethylsulfonyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O3S/c1-9(2)14-7-8-15(12,13)11-5-3-10-4-6-11/h9-10H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHKWQWDLKZLBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCS(=O)(=O)N1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101229240 | |
Record name | Piperazine, 1-[[2-(1-methylethoxy)ethyl]sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101229240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375472-27-7 | |
Record name | Piperazine, 1-[[2-(1-methylethoxy)ethyl]sulfonyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1375472-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperazine, 1-[[2-(1-methylethoxy)ethyl]sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101229240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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